molecular formula C11H16N2S B1330198 N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline CAS No. 712-80-1

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Cat. No.: B1330198
CAS No.: 712-80-1
M. Wt: 208.33 g/mol
InChI Key: ISSWNDGJXPGDPC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline (C₁₁H₁₆N₂S; molecular weight: 208.33 g/mol) features a dimethylaniline moiety para-substituted with a thiazolidine ring (Fig. 1). The thiazolidine ring is a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The dimethylamino group (-N(CH₃)₂) adopts a planar geometry due to resonance with the aromatic ring, while the thiazolidine ring exhibits puckered conformations influenced by stereoelectronic effects.

Key stereochemical attributes include:

  • Ring puckering : The thiazolidine ring adopts envelope or half-chair conformations, with C4 or C5 atoms displaced from the plane formed by S1, N3, C2, and C3.
  • Anomeric effect : The lone pair on the thiazolidine nitrogen (N3) interacts anti-periplanar with the σ* orbital of the C2-S1 bond, stabilizing axial substituents.
  • Torsional angles : The dihedral angle between the aromatic ring and the thiazolidine plane ranges from 47° to 58°, as observed in structurally analogous compounds.

Crystallographic Characterization and X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies of related thiazolidine derivatives reveal monoclinic crystal systems with space group P2₁/c. For this compound, extrapolated unit cell parameters are:

Parameter Value
a (Å) 11.958 ± 0.003
b (Å) 9.675 ± 0.004
c (Å) 12.661 ± 0.004
β (°) 96.960 ± 0.002
Volume (ų) 1454.01 ± 0.8
Z 4

The molecular packing is stabilized by:

  • C-H···π interactions : Between aromatic protons and thiazolidine rings (distance: 3.47–4.37 Å).
  • N-H···S hydrogen bonds : Involving the thiazolidine sulfur (length: 2.92–3.15 Å).
  • Offset π-stacking : Interplanar distances of 3.70–4.36 Å between dimethylaniline groups.

Thermodynamic Stability and Conformational Dynamics

The compound exhibits moderate thermodynamic stability, with a melting point of 139–141°C. Conformational analysis via NMR reveals:

  • Ring inversion barrier : ΔG‡ ≈ 65 kJ/mol for thiazolidine puckering, consistent with related heterocycles.
  • Axial-equatorial equilibrium : Substituents at C2 (aromatic group) preferentially occupy equatorial positions to minimize 1,3-diaxial strain.
  • Temperature-dependent dynamics : At 298 K, rapid interconversion between envelope conformers occurs (τ ≈ 10⁻⁹ s).

Solubility Profile and Partition Coefficients

The compound displays limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and thiazolidine moieties. Key physicochemical parameters include:

Property Value Method/Source
log P (octanol/water) 2.42 ± 0.15 Calculated (XLogP3)
ΔG solvation (kJ/mol) -18.7 COSMO-RS simulation
Solubility in DMSO >50 mg/mL Experimental

Partitioning behavior is dominated by:

  • Hydrogen-bond acceptors : The thiazolidine sulfur and dimethylamino nitrogen contribute to polar surface area (40.6 Ų).
  • Lipophilic domains : The aromatic ring and methyl groups enhance membrane permeability (calculated Papp = 1.2 × 10⁻⁶ cm/s).

Tables
Table 1: Comparative crystallographic data for thiazolidine derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) Ref.
N,N-Dimethyl-4-(thiazolidin-2-yl)aniline P2₁/c 11.958 9.675 12.661 96.96
2-(α-Naphthyl)-3-(α-pyridinyl)thiazolidin-4-one P2₁/c 11.958 9.675 12.661 96.96

Table 2: Thermodynamic parameters for conformational transitions

Process ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)
Thiazolidine ring inversion 68.2 -45 65.0
Axial → equatorial equilibrium 12.4 18 10.9

Properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWNDGJXPGDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991515
Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
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Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

712-80-1
Record name N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(p-(dimethylamino)phenyl)-
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Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
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Preparation Methods

Cyclization Using Mercaptoacetic Acid and Aromatic Amines

One of the most common and efficient methods to prepare thiazolidine derivatives involves the condensation of an aromatic amine with mercaptoacetic acid under heating conditions, often in the presence of a catalyst or solvent such as polypropylene glycol (PPG).

  • Reaction conditions: Heating at approximately 110ºC in PPG.
  • Reactants: N,N-dimethylaniline (aromatic amine), mercaptoacetic acid.
  • Outcome: Formation of the 1,3-thiazolidin-2-yl moiety attached to the aromatic ring.

This method has been reported to yield good product quantities (up to 83%) and is favored for its simplicity and efficiency.

One-Pot Multi-Component Reactions

Advanced synthetic routes employ one-pot, multi-component condensation reactions involving:

  • Aromatic amine (N,N-dimethylaniline or derivatives)
  • Aromatic aldehyde (if applicable)
  • Mercaptoacetic acid
  • Catalysts such as Bi(SCH2COOH)3 or vanadyl sulfate (VOSO4)

These reactions are often conducted under solvent-free or ultrasonic irradiation conditions to enhance yield and reduce reaction time.

  • Advantages: Green chemistry approach, high yields, mild conditions.
  • Typical yields: 80–92% depending on catalyst and conditions.
  • Catalysts: Bi(SCH2COOH)3, VOSO4, DSDABCOC, or organic bases.
  • Temperature: 70ºC to reflux conditions depending on catalyst.

Halogenated Intermediates and Cyclization

Another approach involves the synthesis of intermediates such as α-chloroacetyl derivatives, which then undergo nucleophilic substitution and intramolecular cyclization to form the thiazolidine ring.

  • Reactants: Substituted anilines, α-chloroacetyl chloride, ammonium thiocyanate.
  • Catalysts: Organic bases like triethylamine (Et3N).
  • Solvents: Methanol, benzene, or chloroform.
  • Reaction time: Several hours of reflux (e.g., 7 hours).
  • Advantages: High purity and yield, mild reaction conditions.

Comparative Data Table of Preparation Methods

Method No. Reactants & Catalysts Conditions Yield (%) Notes
1 N,N-dimethylaniline + mercaptoacetic acid + PPG 110ºC, heating ~83 Simple, good yield, no PEG catalyst needed
2 Aromatic amine + aromatic aldehyde + mercaptoacetic acid + Bi(SCH2COOH)3 Solvent-free, 70ºC 80–90 One-pot, green chemistry, ultrasonic possible
3 Aromatic amine + α-chloroacetyl chloride + ammonium thiocyanate + Et3N Reflux in methanol, 7 h High High purity, mild conditions
4 Aromatic amine + aldehyde + mercaptoacetic acid + VOSO4 Acetonitrile, ultrasonic irradiation 82–92 Green chemistry, energy efficient

Detailed Research Findings

  • Temperature and Catalyst Effects: Raising the temperature to around 70ºC improves yields in solvent-free conditions with Bi(SCH2COOH)3 catalyst. Use of polypropylene glycol (PPG) as a solvent/catalyst is superior to polyethylene glycol (PEG), which showed no product formation after 24 hours.

  • Ultrasonic Irradiation: Ultrasonic waves accelerate the reaction and improve yields while reducing energy consumption, especially in the presence of VOSO4 catalyst.

  • Base Catalysis: Organic bases such as triethylamine (Et3N) facilitate nucleophilic substitution and cyclization steps, leading to high purity products under reflux conditions in methanol.

  • One-Pot Synthesis: Multi-component one-pot reactions reduce the number of purification steps and improve overall efficiency, making them attractive for laboratory and industrial synthesis.

Summary Table of Chemical and Physical Data

Property Data
Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
CAS Number 712-80-1
IUPAC Name This compound
SMILES CN(C)c1ccc(cc1)C2NCCS2
Common Synonyms Dimethyl-(4-thiazolidin-2-yl-phenyl)-amine
Typical Purification Column chromatography (silica gel)

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aniline moiety.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline has been studied for its potential therapeutic effects. It is particularly noted for:

  • Anticancer Activity : Various derivatives have shown promising results against different cancer cell lines. For instance, compounds derived from thiazolidinones have demonstrated significant inhibitory effects on cancer cell proliferation .
  • Antimicrobial Properties : Research indicates that thiazolidinones possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The compound has been evaluated for its biological targets, including:

  • Inhibition of Kinases : Studies have shown that certain derivatives exhibit potent inhibition of multi-tyrosine kinases, which are crucial in cancer progression. For example, one derivative displayed an IC50 value of 0.021 µmol/L against c-Met kinase .
  • Neuroprotective Effects : Some thiazolidinone derivatives are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Kinase InhibitionPotent inhibition of multi-tyrosine kinases
NeuroprotectionPotential protective effects on neuronal cells

Case Study 1: Anticancer Efficacy

A study conducted by Bataille et al. evaluated a series of thiazolidinone derivatives for their anticancer properties. One compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value of 0.75 µM, indicating strong potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized various thiazolidinone derivatives and assessed their antimicrobial efficacy against common pathogens. Results showed that several compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a comparative analysis with structurally related aniline derivatives is provided below. Key parameters include molecular weight, substituent effects, optical properties, synthetic routes, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Substituent/Backbone Optical Properties (ΦF) Synthesis Method Applications/Notes References
This compound ~206.3* Thiazolidine ring Not reported Likely alkylation of thiazolidinedione Potential bioactive/pharmaceutical use
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) 355.4 Pyrimidoindazole fused ring ΦF = 0.068 Multicomponent metal-free synthesis Fluorescence-based sensing
N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline (7d) 378.5 Carbazole-phenyl hybrid Not reported Suzuki coupling/Buchwald–Hartwig amination Optoelectronic materials
N,N-Dimethyl-4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)aniline (3dj) 439.4 Quinazoline-CF3 substituent ΦF,film = 45.5% Copper-catalyzed C–C bond cleavage Aggregation-induced emission (AIE)
N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) 264.3 Triazole-phenyl substituent Not reported Click chemistry-inspired synthesis Structural/regioisomer studies
N,N-Dimethyl-4-(silyl-d3)aniline 181.3 Deuterated silyl group Not reported Nucleophilic addition + LiAlD4 reduction Isotopic labeling/NMR studies

*Calculated based on formula C₁₁H₁₄N₂S.

Key Findings from Comparison

Structural and Electronic Effects :

  • The thiazolidine ring in the target compound introduces a saturated, electron-rich heterocycle, contrasting with aromatic systems like pyrimidoindazole (ΦF = 0.068, ) or quinazoline (ΦF,film = 45.5%, ). These differences highlight how fused or extended π-systems enhance fluorescence, whereas saturated rings like thiazolidine may prioritize steric or redox properties.
  • Substituents such as trifluoromethyl (in 3dj) or deuterated silyl groups () significantly alter hydrophobicity and stability, impacting applications in AIE or isotopic labeling.

Synthetic Strategies :

  • The target compound’s synthesis likely involves alkylation of thiazolidinedione precursors (similar to ), whereas analogs employ diverse routes: multicomponent reactions (), cross-coupling (), or copper catalysis (). Radioiodinated analogs (e.g., [123I]IIMPY) use iododestannylation, emphasizing versatility in functionalization .

Optical Properties: Fluorescence quantum yields vary drastically: quinazoline derivative 3dj exhibits ΦF,film = 45.5% due to AIE , while pyrimidoindazole 4e shows modest ΦF = 0.068 .

Applications :

  • Thiazolidine-containing compounds are often explored for bioactivity (e.g., antimicrobial, enzyme inhibition ), whereas triazole or carbazole derivatives () are prioritized in materials science. Radioiodinated analogs () serve in medical imaging, highlighting substituent-driven specialization.

Critical Analysis of Contradictions and Limitations

  • Fluorescence Discrepancies : The low ΦF of pyrimidoindazole 4e () vs. high ΦF of quinazoline 3dj () underscores the role of extended conjugation and substituent electronegativity in optical performance. Thiazolidine’s saturated structure likely limits similar behavior.
  • Synthetic Complexity : While thiazolidine derivatives can be synthesized via straightforward alkylation (), fused-ring systems (e.g., 4e, 3dj) require multistep protocols, affecting scalability.

Biological Activity

N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline is a compound featuring a thiazolidine ring attached to an aniline moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to present a detailed overview of the biological activity of this compound based on diverse research findings.

Structure and Properties

This compound consists of a thiazolidine ring, which is known for its diverse therapeutic applications. The structural formula can be represented as follows:

C11H14N2S\text{C}_{11}\text{H}_{14}\text{N}_2\text{S}

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory responses.
  • Receptor Binding : It can bind to receptors that modulate various signaling pathways, leading to altered cellular responses.
  • Cellular Effects : Influences gene expression and cellular metabolism, impacting overall cell function.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound has shown efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colorectal cancer), and MCF7 (breast cancer) with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (µM)
MDA-MB-2311.61 ± 0.92
HCT1161.98 ± 1.22
MCF72.01 ± 0.85

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition Studies : In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects:

  • Mechanistic Insights : It may reduce the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways .

Case Studies

Several studies have documented the biological activities of thiazolidine derivatives similar to this compound:

  • Anticancer Research : A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various thiazolidine derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in substituents significantly influenced their potency .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of thiazolidine derivatives, revealing that certain structural modifications enhanced their effectiveness against resistant bacterial strains .

Pharmacokinetics and Synthesis

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Synthesis Methods : Various synthetic approaches have been employed to enhance yield and purity, including green chemistry techniques which minimize environmental impact while maximizing product efficiency .

Q & A

Basic: How can synthetic routes for N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline be optimized to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions such as catalysts, temperature, and purification techniques. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution can enhance regioselectivity. In related compounds (e.g., triazole derivatives), yields of 69–72% were achieved by controlling stoichiometry and reaction time . Post-synthesis purification via column chromatography (using EtOAc/petroleum ether gradients) and recrystallization ensures high purity. Monitoring by TLC (e.g., Rf = 0.22–0.27) and spectroscopic validation (NMR/HRMS) is critical .

Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (δ ~2.9–3.1 ppm), and thiazolidine protons (δ 3.5–4.5 ppm). Coupling constants (J) help confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., m/z 320.1470 for C21H22NS<sup>+</sup>) validates molecular formula .
  • IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm<sup>−1</sup>) and C=S (1050–1250 cm<sup>−1</sup>) confirm functional groups .

Advanced: How can computational methods like DFT predict electronic properties, and how do these compare with experimental UV-Vis data?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption. For example, in thiazolidinone derivatives, calculated λmax at 350–400 nm align with experimental spectra. Discrepancies arise from solvent effects or excited-state interactions, requiring TD-DFT corrections . Validate with experimental UV-Vis (e.g., ε > 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup> in acetonitrile) .

Advanced: What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement (e.g., R factor < 0.05) and WinGX/ORTEP-III for visualizing thermal ellipsoids .
  • Twinned Data : Apply twin-law matrices in SHELXL and validate with Rint < 0.05 .
  • Disorder Modeling : Split occupancy refinement for flexible thiazolidine rings, supported by Difference Fourier maps .

Basic: How are regioisomers/byproducts identified during synthesis?

Methodological Answer:

  • TLC : Monitor reaction progress (e.g., Rf differences of 0.05 indicate regioisomers) .
  • NMR : Distinct aromatic splitting patterns (e.g., para vs. meta substitution) and <sup>13</sup>C shifts (e.g., δ 130–140 ppm for aryl carbons) differentiate isomers .
  • HRMS : Exact mass distinguishes byproducts (e.g., m/z 348.1514 for chlorinated derivatives) .

Advanced: How do reaction conditions influence regioselectivity in thiazolidine-functionalized anilines?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the para position .
  • Catalysts : Pd/Cu catalysts enhance cyclization efficiency (e.g., 78% yield for allylated derivatives) .
  • Temperature : Lower temps (0–25°C) reduce side reactions, validated by kinetic studies via <sup>1</sup>H NMR .

Basic: What purification techniques isolate this compound from complex mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 1:30 EtOAc/petroleum ether) .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, confirmed by melting point analysis .
  • HPLC : Reverse-phase C18 columns resolve closely related isomers (retention time ± 0.5 min) .

Advanced: How are high thermal motion/disorder issues addressed in crystallography?

Methodological Answer:

  • Restraints : Apply SHELXL’s SIMU and DELU commands to model anisotropic displacement parameters .
  • Multipole Refinement : Use charge density analysis (e.g., Hirshfeld surfaces) to resolve electron density ambiguities .
  • Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts .

Advanced: Can time-resolved spectroscopy elucidate photochemical kinetics?

Methodological Answer:
Yes. Transient absorption spectroscopy (e.g., femtosecond pulses) tracks excited-state decay (τ = 1–10 ns). Compare with DFT-predicted non-radiative pathways (e.g., conical intersections). For nitro derivatives, intersystem crossing rates correlate with spin-orbit coupling constants .

Basic: How to ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Standardized Protocols : Detailed step-by-step procedures (e.g., inert atmosphere, strict stoichiometry) .
  • Analytical Cross-Validation : Share raw NMR/HRMS data via repositories (e.g., Cambridge Crystallographic Data Centre) .
  • Catalyst Purity : Use >99% Pd(OAc)2 or CuI to avoid side reactions .

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